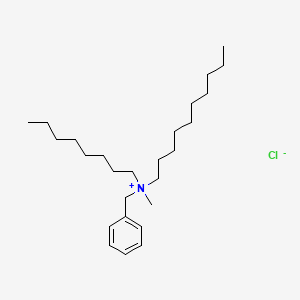![molecular formula C24H32Cl2Si B14199587 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 870234-77-8](/img/structure/B14199587.png)
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by its unique structure, which includes two chlorine atoms and two hexyl groups attached to a dibenzo[b,d]silole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,d]silole core.
Alkylation: The attachment of hexyl groups at the 5 position is carried out using alkylation reactions with hexyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: The hexyl groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Incorporated into polymers and composites to enhance their properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its unique structural features. The chlorine atoms and hexyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s behavior in different environments. The silicon atom in the dibenzo[b,d]silole core can also engage in coordination chemistry, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole: Similar structure but with bromine atoms instead of chlorine.
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the hexyl groups and chlorine atoms, resulting in different chemical properties.
9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with a different substitution pattern.
Uniqueness
2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Propiedades
Número CAS |
870234-77-8 |
|---|---|
Fórmula molecular |
C24H32Cl2Si |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2,8-dichloro-5,5-dihexylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H32Cl2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-13-11-19(25)17-21(23)22-18-20(26)12-14-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clave InChI |
YLBGRIMBQADRAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]1(C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


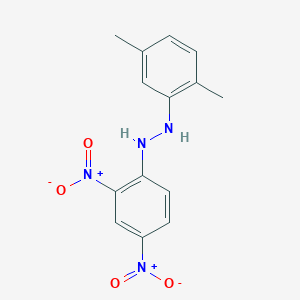
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
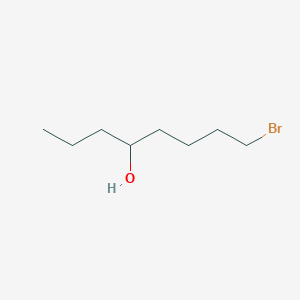
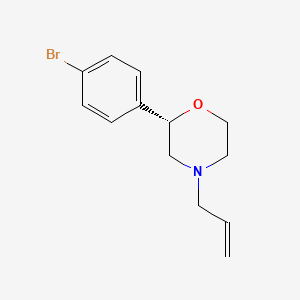
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
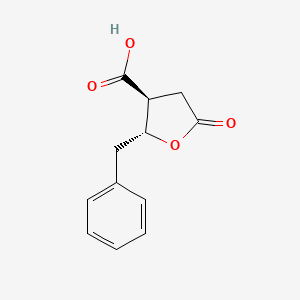
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
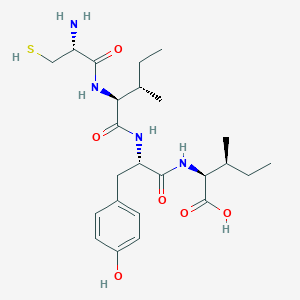
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

